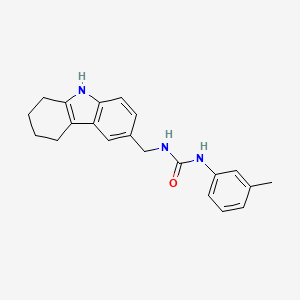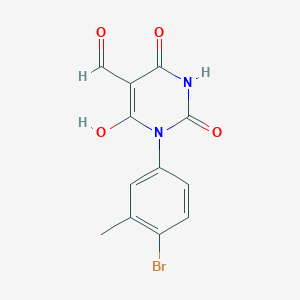
(5Z)-1-(4-bromo-3-methylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-1-(4-bromo-3-methylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C12H9BrN2O4 and its molecular weight is 325.118. The purity is usually 95%.
BenchChem offers high-quality (5Z)-1-(4-bromo-3-methylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-1-(4-bromo-3-methylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Molecular Interactions
The compound (5Z)-1-(4-bromo-3-methylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is structurally related to other pyrimidine triones. Studies on similar compounds have revealed insights into their molecular interactions. For instance, Silva et al. (2005) studied a variety of pyrimidine triones, highlighting the lack of direction-specific intermolecular interactions in some derivatives (Silva et al., 2005). This could suggest potential stability and reactivity characteristics relevant to (5Z)-1-(4-bromo-3-methylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione in chemical reactions and formulations.
Synthetic Applications
Research has demonstrated the potential of pyrimidine triones in synthetic chemistry. Tyrkov & Yurtaeva (2019) explored how 5-(Arylmethylidene)pyrimidine triones react with substituted benzaldehyde oximes, producing novel heterocyclic compounds (Tyrkov & Yurtaeva, 2019). This suggests the utility of (5Z)-1-(4-bromo-3-methylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione in generating new chemical entities, possibly useful in drug discovery or material science.
Biological Activity
Compounds structurally similar to (5Z)-1-(4-bromo-3-methylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione have been studied for their biological activities. Yushin et al. (2020) synthesized and tested various pyrimidine triones for antimycobacterial activity, finding some compounds with promising biological activity (Yushin et al., 2020). This suggests potential applications of (5Z)-1-(4-bromo-3-methylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione in the development of novel antimicrobial agents.
Spectroscopic and Structural Analysis
The spectroscopic and structural properties of pyrimidine triones have been extensively studied, providing insights into their physical and chemical characteristics. For example, Barakat et al. (2017) conducted a comprehensive analysis of a pyrimidine trione derivative, employing techniques like X-ray crystallography and NMR spectroscopy (Barakat et al., 2017). Such analyses are crucial in understanding the fundamental properties of (5Z)-1-(4-bromo-3-methylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, which can inform its application in various scientific fields.
Propriétés
IUPAC Name |
1-(4-bromo-3-methylphenyl)-6-hydroxy-2,4-dioxopyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O4/c1-6-4-7(2-3-9(6)13)15-11(18)8(5-16)10(17)14-12(15)19/h2-5,18H,1H3,(H,14,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZCMMXZEUMBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(C(=O)NC2=O)C=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-(4-bromo-3-methylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2795519.png)
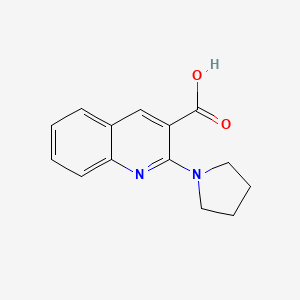
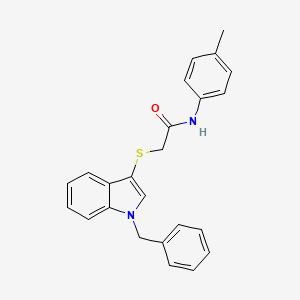
![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2795522.png)
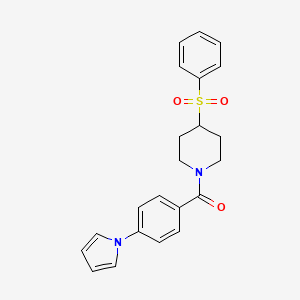
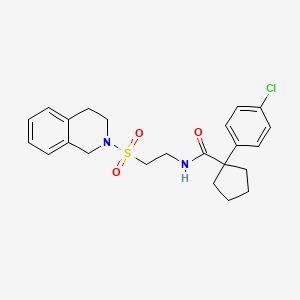
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2795528.png)
![3-(Benzenesulfonyl)-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2795529.png)
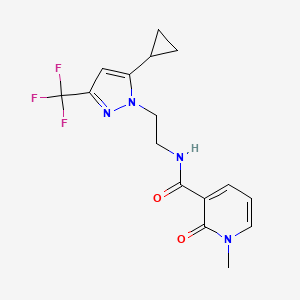
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide](/img/structure/B2795531.png)
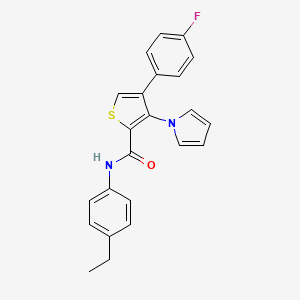
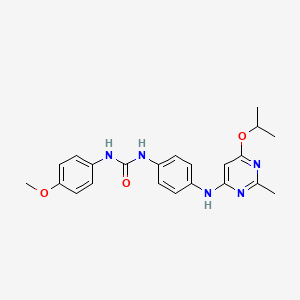
![2-Chloro-1-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-1'-ylpropan-1-one](/img/structure/B2795539.png)
